![molecular formula C25H24N6O4S B2852958 N-(2-(6-((2-((4-acetylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide CAS No. 872995-88-5](/img/structure/B2852958.png)
N-(2-(6-((2-((4-acetylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(6-((2-((4-acetylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide is a useful research compound. Its molecular formula is C25H24N6O4S and its molecular weight is 504.57. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Q & A
Basic Research Questions
Q. What are the key synthetic steps and challenges in synthesizing this compound?
Methodological Answer : Synthesis typically involves sequential functionalization of the triazolopyridazine core. General steps include:
- Step 1 : Thioether linkage formation between the pyridazine ring and the acetylphenylamino-oxoethyl moiety (controlled pH 7–8, ethanol/DMF solvent, 60–80°C) .
- Step 2 : Amide coupling of the 4-methoxybenzamide group via carbodiimide-mediated activation (e.g., EDC/HOBt) .
- Key Challenges : Avoiding hydrolysis of the acetyl group during thioether formation and minimizing byproducts during amide coupling. Use TLC/HPLC for real-time monitoring .
Q. How is purity and structural integrity validated post-synthesis?
Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Confirm proton environments (e.g., acetyl protons at δ 2.5–2.7 ppm, methoxy group at δ 3.8–4.0 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ calculated for C₃₁H₃₀N₆O₄S: 595.2021) .
- HPLC Purity : ≥95% purity using a C18 column (acetonitrile/water gradient) .
Advanced Research Questions
Q. How can reaction conditions be optimized for scalable synthesis?
Methodological Answer :
- Design of Experiments (DoE) : Systematically vary temperature, solvent polarity, and catalyst load to maximize yield .
- Microwave-Assisted Synthesis : Reduce reaction time for thioether formation (e.g., 30 minutes at 100°C vs. 12 hours conventionally) .
- In Situ Monitoring : Use FTIR to track carbonyl stretching frequencies (e.g., 1680 cm⁻¹ for amide C=O) during coupling .
Q. What strategies are used to analyze structure-activity relationships (SAR) for this compound?
Methodological Answer :
- Substituent Variation : Compare analogues with modified acetylphenyl or methoxy groups (Table 1) .
- In Vitro Assays : Test inhibition of kinases (e.g., EGFR, HER2) or anti-inflammatory activity (COX-2 inhibition) .
Table 1 : SAR Example for Analogues
Substituent (R) | Biological Activity (IC₅₀) | Key Finding |
---|---|---|
4-Acetylphenyl | EGFR: 12 nM | High potency |
4-Methylphenyl | EGFR: 85 nM | Reduced activity |
4-Nitrophenyl | Inactive | Polar groups disrupt binding |
Source: Adapted from |
Q. How are contradictions in biological data resolved (e.g., conflicting IC₅₀ values)?
Methodological Answer :
- Assay Standardization : Ensure consistent cell lines (e.g., HepG2 vs. HEK293) and buffer conditions .
- Metabolite Screening : Check for prodrug activation (e.g., acetyl group hydrolysis) using LC-MS .
- Computational Docking : Identify binding pose variations in kinase domains (e.g., Schrödinger Glide) .
Q. What methods assess stability under physiological conditions?
Methodological Answer :
- pH Stability Studies : Incubate in PBS (pH 7.4) and simulate gastric fluid (pH 1.2). Monitor degradation via HPLC .
- Thermal Stability : DSC/TGA analysis to determine melting points and decomposition thresholds (e.g., >200°C stable) .
Q. Methodological Challenges & Solutions
Q. How are solubility limitations addressed for in vivo studies?
Methodological Answer :
- Co-Solvent Systems : Use DMSO/PEG400 mixtures (≤10% v/v) to enhance aqueous solubility without toxicity .
- Nanoformulation : Encapsulate in PLGA nanoparticles (size <200 nm, PDI <0.2) for sustained release .
Q. What computational tools predict pharmacokinetic properties?
Methodological Answer :
- ADMET Prediction : SwissADME or pkCSM for logP (calculated: 3.2), BBB permeability, and CYP450 interactions .
- MD Simulations : AMBER or GROMACS to assess plasma protein binding (e.g., >90% albumin binding) .
Propiedades
IUPAC Name |
N-[2-[6-[2-(4-acetylanilino)-2-oxoethyl]sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]-4-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N6O4S/c1-16(32)17-3-7-19(8-4-17)27-23(33)15-36-24-12-11-21-28-29-22(31(21)30-24)13-14-26-25(34)18-5-9-20(35-2)10-6-18/h3-12H,13-15H2,1-2H3,(H,26,34)(H,27,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSFULJRFCVBHDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN3C(=NN=C3CCNC(=O)C4=CC=C(C=C4)OC)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N6O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.